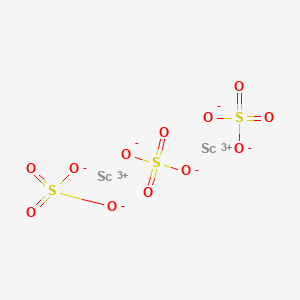
1-Cyano-4-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-4-fluoronaphthalene can be synthesized through various methods. One common approach involves the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound. The process typically involves the following steps :
Diazotization: 1-naphthylamine is mixed with a strong acid solution and a nitrite solution to form a diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorine-containing compound such as fluoroboric acid or fluorophosphoric acid to introduce the fluorine atom.
Purification: The resulting product is purified to obtain 1-fluoronaphthalene, which can then be further reacted to introduce the cyano group.
Industrial Production Methods: Industrial production of this compound often involves large-scale diazotization and fluorination processes, followed by purification steps to ensure high purity and yield. The use of automated reactors and advanced purification techniques helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyano-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the naphthalene ring can be oxidized under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Major Products:
- Substituted naphthalenes
- Amines (from reduction of the cyano group)
- Coupled products (from Suzuki-Miyaura reactions)
Scientific Research Applications
1-Cyano-4-fluoronaphthalene has a range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique photochemical properties make it useful in the development of advanced materials and photonic devices.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 1-Cyano-4-fluoronaphthalene involves its ability to participate in nucleophilic aromatic substitution reactions. The presence of the cyano group activates the adjacent fluorine atom, making it more susceptible to nucleophilic attack. This facilitates the formation of various substituted products through a concerted mechanism involving a single transition state .
Comparison with Similar Compounds
1-Cyano-4-fluoronaphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
4-Fluoro-1-naphthonitrile: Similar structure but may have different reactivity and applications due to the position of the cyano group.
Uniqueness: The presence of both the cyano and fluorine groups in this compound imparts unique reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
4-fluoronaphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSGYYNFKIQWAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371561 |
Source


|
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13916-99-9 |
Source


|
| Record name | 1-Cyano-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13916-99-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)





![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)

![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)


